molecular formula C14H22N2O B12699797 N,N-Diethyl-2-(N-methylanilino)propionamide CAS No. 54650-17-8

N,N-Diethyl-2-(N-methylanilino)propionamide

Cat. No.: B12699797
CAS No.: 54650-17-8
M. Wt: 234.34 g/mol
InChI Key: VUIIADHVRZLGDU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(N-methylanilino)propionamide is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.33728 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(N-methylanilino)propionamide typically involves the reaction of N-methylaniline with diethylamine and propionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    N-methylaniline: is reacted with in the presence of a base such as sodium hydroxide.

    Propionyl chloride: is then added to the reaction mixture, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(N-methylanilino)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-Diethyl-2-(N-methylanilino)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(N-methylanilino)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

54650-17-8

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N,N-diethyl-2-(N-methylanilino)propanamide

InChI

InChI=1S/C14H22N2O/c1-5-16(6-2)14(17)12(3)15(4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

VUIIADHVRZLGDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)N(C)C1=CC=CC=C1

Origin of Product

United States

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